8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H19ClN6O3 and its molecular weight is 402.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds within the chemical class of imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and evaluated for their potential pharmacological effects. A notable study by Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives, demonstrating potent ligand activity for the 5-HT(1A) receptor. Preliminary studies indicated potential anxiolytic and antidepressant activities, suggesting these compounds' relevance in future research for psychotropic medications (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies
Further exploration into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones revealed a spectrum of receptor activities, particularly towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These studies identified several potent ligands, underscoring the significance of substituents on the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity (Zagórska et al., 2015).
Receptor Affinity and Enzyme Activity
Investigations into the receptor affinity and enzyme activity of imidazo- and pyrimidino[2,1-f]purines revealed promising structures for further modification. The studies aimed at identifying hybrid ligands with specific receptor and enzyme activities, contributing to the understanding of these compounds' pharmacological potential (Zagórska et al., 2016).
Antidepressant and Anxiolytic Potential
Recent research on imidazo[2,1-f]purine-2,4-dione derivatives, such as those by Partyka et al. (2020), highlights their antidepressant-like activity and safety profile. These compounds, particularly AZ-853 and AZ-861, were evaluated in animal models to assess their intrinsic activity at serotonin 5-HT1A receptor pathways, revealing both antidepressant-like and anxiolytic-like activities at specific dosages. Their pharmacokinetic properties and safety profiles underscore the potential for developing new psychotropic agents with improved therapeutic profiles (Partyka et al., 2020).
Properties
IUPAC Name |
6-[2-(5-chloro-2-methoxyanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3/c1-10-9-25-14-15(23(2)18(27)22-16(14)26)21-17(25)24(10)7-6-20-12-8-11(19)4-5-13(12)28-3/h4-5,8-9,20H,6-7H2,1-3H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLYUPAWLJRNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=C(C=CC(=C4)Cl)OC)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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